1-(5-phospho-D-ribosyl)-ATP

Catalog No.
S11171442
CAS No.
M.F
C15H19N5O20P4-6
M. Wt
713.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-phospho-D-ribosyl)-ATP

Product Name

1-(5-phospho-D-ribosyl)-ATP

IUPAC Name

[(2R,3S,4R,5R)-5-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-6-iminopurin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C15H19N5O20P4-6

Molecular Weight

713.23 g/mol

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/p-6/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-KEOHHSTQSA-H

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)([O-])[O-])O)O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O

Description

1-(5-phospho-beta-D-ribosyl)-ATP(6-) is a 1-(5-phospho-D-ribosyl)-ATP(6-) in which the 5-phospho-D-ribosyl residue has beta-configuration at the anomeric centre. It is a conjugate base of a 1-(5-phospho-beta-D-ribosyl)-ATP.

1-(5-phospho-D-ribosyl)-ATP, also known as phosphoribosyl-ATP, is a purine ribonucleoside triphosphate that plays a crucial role in cellular metabolism, particularly in the biosynthesis of histidine. Its chemical formula is C15H25N5O20P4C_{15}H_{25}N_{5}O_{20}P_{4}, and it has a molecular weight of approximately 720.2835 g/mol . This compound is synthesized from adenosine triphosphate and 5-phospho-alpha-D-ribose 1-diphosphate through the action of the enzyme ATP phosphoribosyltransferase, which catalyzes the condensation reaction between these substrates .

, primarily involving its conversion to other metabolites in the histidine biosynthesis pathway. Key reactions include:

  • Formation of 1-(5-phospho-D-ribosyl)-AMP:
    1(5 phospho D ribosyl) ATP+H2O1(5 phospho D ribosyl) AMP+diphosphate1-(5\text{ phospho D ribosyl})\text{ ATP}+H_2O\rightarrow 1-(5\text{ phospho D ribosyl})\text{ AMP}+diphosphate
  • Conversion to ATP and 5-phospho-alpha-D-ribose 1-diphosphate:
    1(5 phospho D ribosyl) ATP+diphosphateATP+5 phospho alpha D ribose 1 diphosphate1-(5\text{ phospho D ribosyl})\text{ ATP}+diphosphate\rightleftharpoons ATP+5\text{ phospho alpha D ribose 1 diphosphate}

These reactions are vital for regulating the flow of metabolites in histidine biosynthesis and are influenced by various factors, including substrate availability and enzyme activity .

The biological significance of 1-(5-phospho-D-ribosyl)-ATP is primarily linked to its role as an intermediate in the histidine biosynthesis pathway. This pathway is essential for synthesizing histidine, an amino acid necessary for protein synthesis and various metabolic functions. The regulation of this pathway is critical; for instance, the enzyme ATP phosphoribosyltransferase is inhibited by end products like histidine and other metabolites, ensuring that histidine levels remain balanced within the cell . Additionally, this compound has been identified as a potential target for antimicrobial drug development due to its unique presence in prokaryotes and certain eukaryotes but absence in mammals .

The synthesis of 1-(5-phospho-D-ribosyl)-ATP can be achieved through enzymatic methods or chemical synthesis. The enzymatic route typically involves:

  • Enzymatic Synthesis: Using ATP phosphoribosyltransferase to catalyze the reaction between adenosine triphosphate and 5-phospho-alpha-D-ribose 1-diphosphate under controlled conditions, often requiring divalent metal ions like magnesium for optimal activity .
  • Chemical Synthesis: Although less common, chemical synthesis methods may involve multiple steps to construct the ribose phosphate backbone and introduce phosphate groups at specific positions on the ribose moiety.

1-(5-phospho-D-ribosyl)-ATP has several applications:

  • Biochemical Research: It serves as a substrate in studies related to enzyme kinetics and metabolic pathways, particularly those involving purine metabolism.
  • Drug Development: Due to its role in histidine biosynthesis, it is being explored as a target for developing antibiotics against pathogenic bacteria that rely on this pathway for growth .
  • Metabolic Engineering: Researchers utilize this compound to enhance histidine production in microbial systems, which can be applied in biotechnology for producing amino acids on an industrial scale .

Studies have shown that 1-(5-phospho-D-ribosyl)-ATP interacts with various enzymes and metabolites within the cell. Notably, it acts as an allosteric inhibitor of ATP phosphoribosyltransferase, which regulates its own synthesis by feedback inhibition. This interaction is critical for maintaining cellular homeostasis regarding histidine levels . Furthermore, its interactions with other metabolites such as ppGpp (a signaling molecule during stress conditions) highlight its role in broader metabolic regulation .

Several compounds share structural or functional similarities with 1-(5-phospho-D-ribosyl)-ATP. Here are some notable examples:

Compound NameStructure SimilarityBiological Role
Adenosine TriphosphateCore adenine structureEnergy currency in cells
Phosphoribosyl PyrophosphateContains ribose phosphate unitPrecursor for nucleotide synthesis
Guanosine TriphosphateCore guanine structureEnergy currency; involved in signaling
Cytidine TriphosphateCore cytosine structureInvolved in RNA synthesis

Uniqueness of 1-(5-phospho-D-ribosyl)-ATP

What sets 1-(5-phospho-D-ribosyl)-ATP apart from these compounds is its specific role in histidine biosynthesis and its unique feedback inhibition mechanism that regulates its own production within bacterial cells. Unlike other nucleotides that primarily serve energy transfer roles, this compound directly influences amino acid metabolism.

XLogP3

-9.4

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

5

Exact Mass

712.95738600 g/mol

Monoisotopic Mass

712.95738600 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-08

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